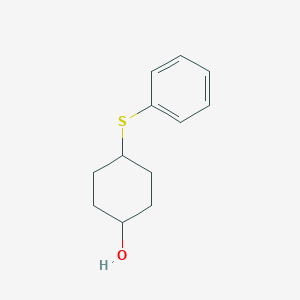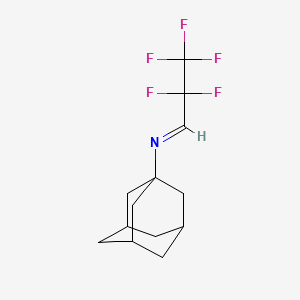
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine is a fluorinated organic compound that features a unique structure combining the adamantane framework with a pentafluoropropylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine typically involves the reaction of hexafluoropropene with adamantanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the pentafluoropropylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanol
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantaneamine
Uniqueness
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine stands out due to its unique combination of the adamantane framework and the highly fluorinated pentafluoropropylidene group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
31224-44-9 |
|---|---|
Molekularformel |
C13H16F5N |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2,2,3,3,3-pentafluoropropan-1-imine |
InChI |
InChI=1S/C13H16F5N/c14-12(15,13(16,17)18)7-19-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 |
InChI-Schlüssel |
RYDMYGVDLQMMCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
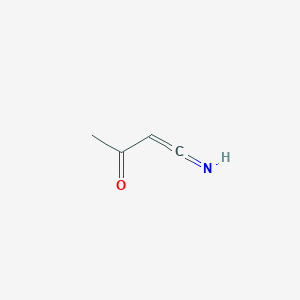

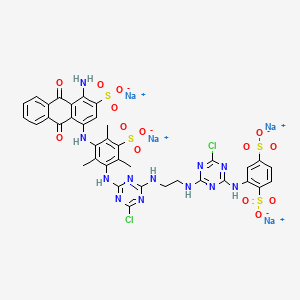
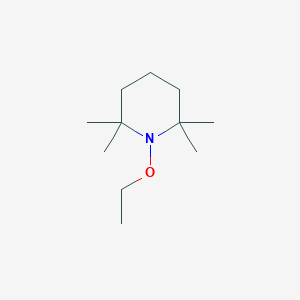
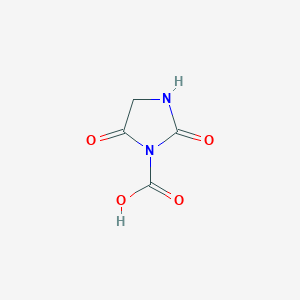
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)

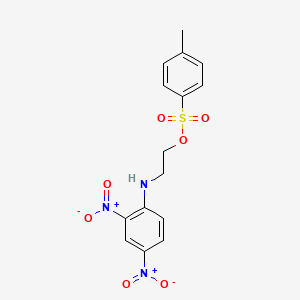
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)


